N1-(4-methylpyridin-2-yl)propane-1,3-diamine
Description
N1-(4-Methylpyridin-2-yl)propane-1,3-diamine is a diamine derivative featuring a 4-methylpyridin-2-yl group attached to the terminal nitrogen of a propane-1,3-diamine backbone. It is synthesized via multistep procedures involving nucleophilic substitution or coupling reactions, as evidenced by its synthesis in hybrid antimalarial agents and kinase inhibitors . Notably, Singh et al. (2014) identified its derivatives as promising candidates for antimalarial drug development, particularly when hybridized with 4-aminoquinoline scaffolds to combat drug-resistant Plasmodium strains .
Properties
IUPAC Name |
N'-(4-methylpyridin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVAARGMKOYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
This method involves the condensation of 4-methylpyridine-2-carbaldehyde with propane-1,3-diamine, followed by reduction to stabilize the imine intermediate.
Key Steps :
-
Condensation :
-
Reduction :
Sodium cyanoborohydride (NaBHCN) or hydrogen gas (H) with palladium catalysts converts the imine to the target amine.
Optimization Parameters :
-
pH : 6–7 (for NaBHCN) to minimize side reactions.
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Temperature : 25–40°C for condensation; 50–80°C for catalytic hydrogenation.
Advantages :
-
High atom economy and functional group tolerance.
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Scalable for industrial production with continuous-flow reactors.
Industrial-Scale Production Strategies
Continuous-Flow Synthesis
Modern facilities employ tubular reactors to enhance reaction efficiency:
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Residence Time | 15–30 min | ↑ Yield with longer durations |
| Pressure | 2–5 bar | Facilitates gas-liquid mixing |
| Catalyst Loading | 5–10% Pd/C | Higher loading reduces reaction time |
Benefits :
Solvent Selection and Recovery
Solvent choice critically affects reaction kinetics and environmental impact:
| Solvent | Dielectric Constant | Boiling Point (°C) | Recovery Efficiency |
|---|---|---|---|
| Ethanol | 24.3 | 78.5 | 85–90% |
| DMF | 36.7 | 153 | 75–80% |
| Water | 80.1 | 100 | 95–98% |
Water emerges as a sustainable option for certain steps, though its high polarity may limit substrate solubility.
Comparative Analysis of Synthetic Methods
The table below evaluates NAS and reductive amination across critical metrics:
| Metric | NAS Method | Reductive Amination |
|---|---|---|
| Yield | 65–75% | 70–85% |
| Purity | ≥95% (after HPLC) | ≥98% (after distillation) |
| Cost | Moderate | High (catalyst cost) |
| Scalability | Industrial-ready | Requires optimization |
| Byproducts | Chloride salts | Water, trace borates |
Reductive amination offers superior yields but faces economic barriers due to precious metal catalysts. NAS remains preferable for small-scale syntheses where cost constraints dominate.
Purification and Characterization
Distillation Techniques
Fractional distillation under reduced pressure (10–20 mmHg) isolates the target compound from diamine excess and oligomeric byproducts. Optimal parameters:
Chemical Reactions Analysis
Types of Reactions: N1-(4-methylpyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxide.
Reduction: Reduced derivatives such as secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound features a 4-methylpyridine moiety linked to a propane-1,3-diamine backbone. Its molecular formula is C9H15N3, with a molecular weight of 165.24 g/mol. The presence of both pyridine and amine functionalities contributes to its unique reactivity and biological properties.
Pharmaceutical Applications
N1-(4-methylpyridin-2-yl)propane-1,3-diamine has shown potential as a pharmacological agent. Research indicates that it may possess various biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Cytotoxicity : Preliminary investigations have indicated that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting its potential in cancer therapy.
Chemical Synthesis Applications
The compound is also valuable in synthetic chemistry due to its structural characteristics. It can serve as a building block for more complex molecules through various reactions:
- Reactions with Electrophiles : The amine groups in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of more complex amines or other derivatives.
- Ligand Formation : Its ability to coordinate with metal ions makes it useful in synthesizing metal complexes that could be applied in catalysis or materials science.
Antimicrobial Activity Study
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating strong potential for use in pharmaceutical formulations aimed at treating infections.
Cytotoxicity Evaluation
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells at specific concentrations, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N1-(4-methylpyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(Naphthalen-1-yl)propane-1,3-diamine Derivatives
These compounds, such as 4-methyl-N-(3-(naphthalen-1-ylamino)propyl)benzenesulfonamide (2b), are synthesized by reacting N1-(naphthalen-1-yl)propane-1,3-diamine hydrobromide with sulfonyl chlorides. The naphthalene moiety enhances fluorescence properties, making these derivatives suitable as near-infrared (NIR) probes for bioimaging applications. In contrast, the 4-methylpyridin-2-yl group in the target compound prioritizes interactions with biological targets like kinases or parasite enzymes .
N1-(6-Methylpyrimidin-4-yl)propane-1,3-diamine
Replacing the pyridine ring with a pyrimidine ring (CAS: 1216120-05-6) alters electronic properties and hydrogen-bonding capacity. This modification is critical in designing inhibitors for enzymes like dihydrofolate reductase (DHFR), where pyrimidine’s nitrogen atoms participate in key binding interactions .
N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine Hydrochloride
The nitro group in this derivative (CAS: 848589-36-6) introduces strong electron-withdrawing effects, enhancing stability and enabling further functionalization. Its applications diverge from the parent compound, focusing on intermediates for agrochemicals or dyes rather than direct therapeutic use .
Biological Activity
N1-(4-methylpyridin-2-yl)propane-1,3-diamine, with the CAS number 92993-05-0, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- IUPAC Name : N'-(4-methylpyridin-2-yl)propane-1,3-diamine
The compound features a 4-methylpyridine moiety linked to a propane-1,3-diamine backbone, which is indicative of its potential reactivity and biological interactions.
Biological Activity Overview
Preliminary research indicates that this compound exhibits several biological activities that warrant further investigation:
- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties. The interaction of the pyridine ring with biological membranes could enhance its effectiveness against various pathogens.
- Potential as a Pharmacological Agent : The compound's structure suggests it may act as a ligand for various biological targets, including enzymes and receptors involved in critical physiological processes.
Research into the mechanisms by which this compound exerts its biological effects is ongoing. Key areas of focus include:
- Binding Affinity Studies : Interaction studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate the binding affinity of the compound to specific biological targets.
- Enzymatic Inhibition : The compound may inhibit certain enzymes related to metabolic pathways or signal transduction, although specific targets remain to be fully identified .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent.
- Cytotoxicity Assays :
- Comparative Analysis with Similar Compounds :
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C9H15N3 | Pyridine and diamine functionality | Antimicrobial; Cytotoxic in cancer cells |
| N,N-Dimethylpropane-1,3-diamine | C5H14N2 | Simple diamine structure | Limited biological activity |
| 4-Methylpyridine | C6H7N | Aromatic nitrogen compound | No significant biological activity |
Q & A
Basic Synthesis: What are the standard synthetic routes for N1-(4-methylpyridin-2-yl)propane-1,3-diamine?
Methodological Answer:
The compound is typically synthesized via nitro reduction or alkylation. For example:
- Nitro Reduction : Start with 2-nitro-4-methylpyridine. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). Monitor pH (pH 4–6) to prevent over-reduction or side reactions .
- Alkylation : React 2-amino-4-methylpyridine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). Optimize stoichiometry to minimize di-alkylation byproducts .
Advanced Structural Confirmation: How can researchers resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
Use X-ray crystallography (e.g., SHELX programs for refinement ) to determine bond angles and torsion angles. Pair with spectroscopic validation :
- IR/Raman : Confirm NH₂ stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
- NMR : Analyze δ 6.5–8.5 ppm (pyridine protons) and δ 2.5–3.5 ppm (propane-diamine backbone) .
Basic Reactivity: What chemical reactions are feasible for this compound?
Methodological Answer:
The primary amine groups enable:
- Coordination Chemistry : Chelate transition metals (e.g., Cu²⁺, Fe³⁺) for catalyst design. Use molar ratio titrations to assess binding stoichiometry .
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in anhydrous THF. Monitor reaction progress via TLC .
Advanced Synthesis Challenges: How can researchers address low yields during scale-up?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may require post-synthesis purification via column chromatography .
- Deprotection Strategies : If tert-butyl carbamates are used (e.g., in multistep synthesis), employ HCl/dioxane for efficient deprotection without degrading the pyridine moiety .
Advanced Biological Activity: What methodologies are used to study its mechanism of action in biological systems?
Methodological Answer:
- In Vitro Assays : Use MTT assays to assess cytotoxicity (e.g., IC₅₀ values) against cancer cell lines .
- Molecular Docking : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding affinity .
Advanced Data Contradictions: How should researchers reconcile conflicting solubility or stability data?
Methodological Answer:
- Solubility Profiling : Test in varied solvents (water, DMSO, ethanol) at controlled pH. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS .
Advanced Ligand Applications: How can this compound act as a ligand in coordination chemistry?
Methodological Answer:
- Metal Complex Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in methanol. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .
- Catalytic Activity : Test in oxidation reactions (e.g., cyclohexane → cyclohexanol) under O₂. Compare turnover frequencies (TOF) with control ligands .
Basic Spectroscopic Characterization: What key spectral features distinguish this compound?
Methodological Answer:
- ¹H NMR : Pyridine protons (δ 7.2–8.1 ppm), methyl group (δ 2.3 ppm), and propane-diamine CH₂ groups (δ 1.6–2.1 ppm) .
- Mass Spectrometry : Look for [M+H]⁺ peaks at m/z 180.2 (calculated for C₉H₁₅N₃) .
Advanced Computational Modeling: How can MD simulations predict its behavior in solution?
Methodological Answer:
- Parameterization : Use PubChem data (CID: 101282214) for charge assignments .
- Simulations : Run in explicit solvent (e.g., TIP3P water) using GROMACS. Analyze hydrogen-bonding networks with pyridine and solvent .
Advanced Thermodynamic Stability: What methods assess its thermal stability for material science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
